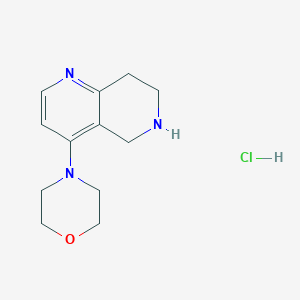
4-(5,6,7,8-Tetrahydro-1,6-naphthyridin-4-yl)morpholine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5,6,7,8-Tetrahydro-1,6-naphthyridin-4-yl)morpholine hydrochloride is a chemical compound that belongs to the class of naphthyridines. Naphthyridines are nitrogen-containing heterocyclic compounds that have garnered significant interest due to their diverse biological activities and potential therapeutic applications . This compound, in particular, has shown promise in various scientific research fields, including medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 4-(5,6,7,8-Tetrahydro-1,6-naphthyridin-4-yl)morpholine hydrochloride typically involves the reaction of 5,6,7,8-tetrahydro-1,6-naphthyridine with morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
4-(5,6,7,8-Tetrahydro-1,6-naphthyridin-4-yl)morpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
4-(5,6,7,8-Tetrahydro-1,6-naphthyridin-4-yl)morpholine hydrochloride has a wide range of scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent, with research focusing on its ability to inhibit cancer cell growth and induce apoptosis.
Microbiology: It has shown antimicrobial activity, making it a candidate for the development of new antibiotics.
HIV Research: The compound is explored for its potential to inhibit the replication of the human immunodeficiency virus (HIV).
Mechanism of Action
The mechanism of action of 4-(5,6,7,8-Tetrahydro-1,6-naphthyridin-4-yl)morpholine hydrochloride involves its interaction with specific molecular targets and pathways. For example, in cancer research, the compound may inhibit key enzymes or signaling pathways involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells . In antimicrobial research, it may disrupt bacterial cell wall synthesis or interfere with essential metabolic processes .
Comparison with Similar Compounds
4-(5,6,7,8-Tetrahydro-1,6-naphthyridin-4-yl)morpholine hydrochloride can be compared with other similar compounds, such as:
5,6,7,8-Tetrahydro-1,6-naphthyridine: This compound shares a similar core structure but lacks the morpholine moiety, which may result in different biological activities.
Morpholino-thieno[2,3-c][2,7]naphthyridines: These compounds have a thieno ring fused to the naphthyridine core and exhibit distinct pharmacological properties.
The uniqueness of this compound lies in its combination of the naphthyridine core with the morpholine moiety, which may enhance its biological activity and therapeutic potential.
Biological Activity
The compound 4-(5,6,7,8-tetrahydro-1,6-naphthyridin-4-yl)morpholine hydrochloride is a derivative of tetrahydronaphthyridine and morpholine, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a naphthyridine moiety fused with a morpholine ring, which contributes to its biological activity.
Biological Activity Overview
Research indicates that compounds containing naphthyridine and morpholine structures exhibit significant pharmacological effects. These include:
- Antidepressant Activity : Morpholine derivatives have been shown to affect neurotransmitter systems involved in mood regulation. Studies suggest that the morpholine ring enhances the binding affinity to serotonin receptors .
- Antitumor Properties : Some tetrahydronaphthyridine derivatives have demonstrated cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have been investigated for their ability to inhibit tumor growth in preclinical models .
- Neuroprotective Effects : The compound may exhibit neuroprotective properties by modulating pathways involved in neurodegenerative diseases. Research on morpholine derivatives indicates potential interactions with targets related to Alzheimer's and Parkinson's diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound likely interacts with various neurotransmitter receptors (e.g., serotonin and dopamine receptors), influencing mood and cognition .
- Enzyme Inhibition : It may inhibit enzymes involved in critical pathways for cancer progression or neurodegeneration. For example, morpholine derivatives have been shown to inhibit γ-secretase activity in Alzheimer’s models .
- Cell Signaling Pathways : The compound could modulate cell signaling pathways that regulate apoptosis and cell proliferation in cancer cells.
Case Studies and Research Findings
Several studies have explored the pharmacological profiles of similar compounds:
Properties
Molecular Formula |
C12H18ClN3O |
|---|---|
Molecular Weight |
255.74 g/mol |
IUPAC Name |
4-(5,6,7,8-tetrahydro-1,6-naphthyridin-4-yl)morpholine;hydrochloride |
InChI |
InChI=1S/C12H17N3O.ClH/c1-3-13-9-10-11(1)14-4-2-12(10)15-5-7-16-8-6-15;/h2,4,13H,1,3,5-9H2;1H |
InChI Key |
WTLCYFRVTZLZJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C(C=CN=C21)N3CCOCC3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















